

# Commercial Sources and Applications of Di-22:6-BMP Standards and Reagents

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## Compound of Interest

Compound Name: BMP-22

Cat. No.: B606212

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## Introduction

Di-22:6-bis(monoacylglycerol)phosphate (Di-22:6-BMP) is a unique, negatively charged glycerophospholipid predominantly found in the inner membranes of late endosomes and lysosomes. Its distinct structure, featuring two docosahexaenoic acid (DHA; 22:6) acyl chains, plays a crucial role in lysosomal function, including the regulation of cholesterol trafficking and the activity of lysosomal enzymes. Due to its specific localization and role in lysosomal homeostasis, Di-22:6-BMP has emerged as a critical biomarker for monitoring lysosomal storage disorders, such as Niemann-Pick disease type C (NPC), and for assessing drug-induced phospholipidosis (DIPL) in pharmaceutical development. This application note provides a comprehensive overview of the commercial sources for Di-22:6-BMP standards, detailed protocols for their use in research and clinical applications, and insights into the signaling pathways where this lipid is involved.

## Commercial Availability of Di-22:6-BMP Standards

The availability of high-purity Di-22:6-BMP standards is essential for accurate quantification and research into its biological functions. Several specialized chemical suppliers offer these and related lipid products.

Supplier	Product Name/Number (Example)	Purity	Format	Notes
Avanti Polar Lipids (part of Croda)	22:6/22:6 BMP (S,S)	>99%	Powder	A primary manufacturer of a wide range of BMP species. Also available through distributors like Sigma-Aldrich.
BOC Sciences	Di-22:6-BMP	Inquire	Inquire	Offers Di-22:6-BMP and provides custom synthesis services.
Cayman Chemical	Docosahexaenoic Acid MaxSpec® Standard	≥95%	Solution	While not a direct source of Di-22:6-BMP, they provide the precursor fatty acid standard crucial for related analytical work.
Echelon Biosciences	LPLA2 Inhibitor Screen	N/A	Assay Kit	Provides reagents to study enzymes involved in phospholipidosis, a condition where Di-22:6-BMP is a key biomarker. <sup>[1]</sup>

## Experimental Protocols

The quantification of Di-22:6-BMP in biological matrices is most commonly and accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols provide a detailed methodology for the analysis of Di-22:6-BMP in urine and cultured cells.

### Protocol 1: Quantification of Di-22:6-BMP in Human Urine by LC-MS/MS

This protocol is designed for the quantitative analysis of Di-22:6-BMP as a non-invasive biomarker of drug-induced phospholipidosis or lysosomal storage disorders.

#### 1. Materials and Reagents:

- Di-22:6-BMP analytical standard (e.g., from Avanti Polar Lipids)
- Deuterated Di-22:6-BMP internal standard (e.g., Di-22:6-BMP-d5)
- HPLC-grade methanol, acetonitrile, isopropanol, and water
- Formic acid and ammonium formate
- Human urine samples
- Microcentrifuge tubes and solvent-resistant vials

#### 2. Sample Preparation (Liquid-Liquid Extraction):

- Thaw frozen urine samples on ice.
- Vortex samples to ensure homogeneity.
- To a 1.5 mL microcentrifuge tube, add 100  $\mu$ L of urine.
- Add 10  $\mu$ L of the internal standard solution (e.g., Di-22:6-BMP-d5 at 1  $\mu$ g/mL in methanol).
- Add 500  $\mu$ L of a 2:1 (v/v) mixture of methanol:acetonitrile.

- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
- Vortex, sonicate for 5 minutes, and transfer to an autosampler vial for LC-MS/MS analysis.

### 3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
  - Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
  - Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
  - Gradient: A suitable gradient to separate Di-22:6-BMP from other phospholipids (e.g., start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 5-10 µL.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  - Multiple Reaction Monitoring (MRM) Transitions:
    - Di-22:6-BMP: Monitor the transition from the precursor ion to a characteristic product ion.

- Internal Standard (e.g., Di-22:6-BMP-d5): Monitor the corresponding mass-shifted transition.
- Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

#### 4. Data Analysis and Quantification:

- Generate a standard curve by analyzing known concentrations of the Di-22:6-BMP analytical standard spiked into a control matrix (e.g., synthetic urine or a pooled normal urine sample).
- Plot the peak area ratio of the analyte to the internal standard against the concentration of the standard.
- Use the regression equation from the standard curve to calculate the concentration of Di-22:6-BMP in the unknown samples.
- Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

## Protocol 2: Analysis of Di-22:6-BMP in Cultured Cells

This protocol outlines the extraction and analysis of Di-22:6-BMP from cell lysates to investigate cellular lipid metabolism and the effects of experimental treatments.

#### 1. Materials and Reagents:

- Cultured cells (e.g., fibroblasts, macrophages)
- Phosphate-buffered saline (PBS)
- HPLC-grade methanol, chloroform, and water
- Di-22:6-BMP analytical standard and deuterated internal standard
- Cell scrapers
- Glass vials

## 2. Cell Harvesting and Lipid Extraction (Folch Method):

- Aspirate the culture medium and wash the cells twice with ice-cold PBS.
- Add 1 mL of ice-cold PBS and scrape the cells.
- Transfer the cell suspension to a glass tube.
- Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.
- Add the internal standard.
- Vortex for 2 minutes.
- Add 0.5 mL of 0.9% NaCl solution and vortex again.
- Centrifuge at 2,000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase (chloroform layer) containing the lipids.
- Evaporate the solvent under nitrogen.
- Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

## 3. LC-MS/MS Analysis and Quantification:

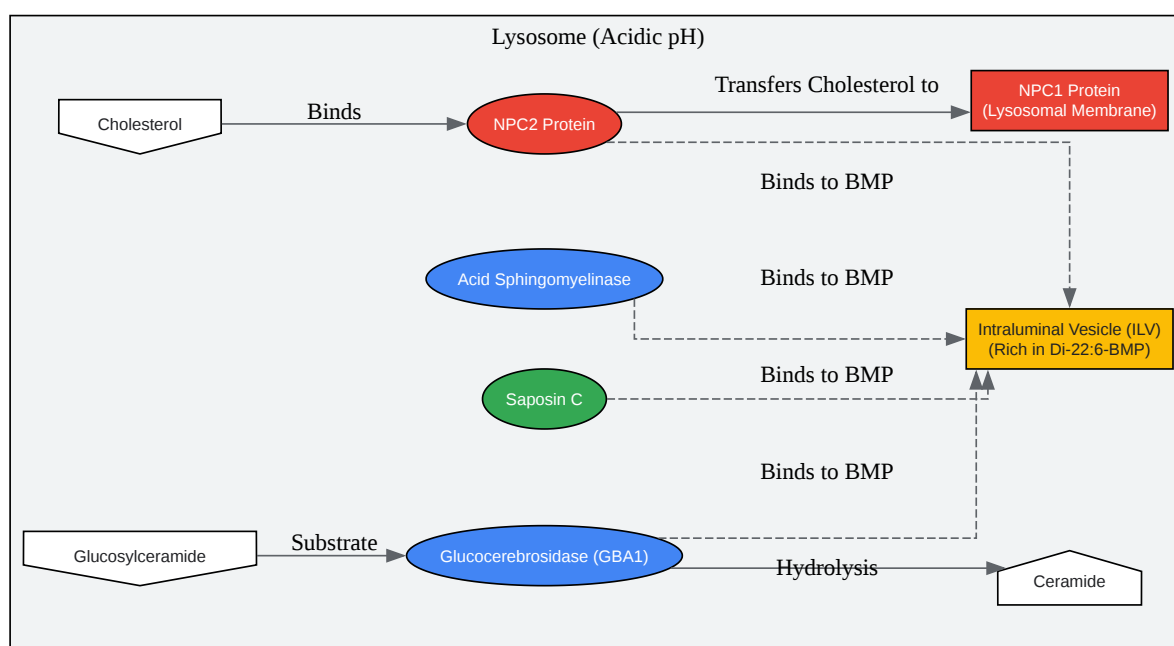
- Follow the LC-MS/MS and data analysis procedures as described in Protocol 1, with the standard curve prepared in a suitable solvent. The results can be normalized to the total protein content or cell number of the original sample.

# Signaling Pathways and Biological Roles

Di-22:6-BMP is not a classical signaling molecule that activates a specific receptor- G-protein cascade. Instead, its "signaling" role is more structural and functional within the endolysosomal system, where it influences the activity of other proteins and pathways.

# Endolysosomal Function and Lipid Catabolism

Di-22:6-BMP is a key component of the intraluminal vesicles (ILVs) within late endosomes and lysosomes. Its negative charge at the acidic pH of the lysosome is crucial for recruiting and activating various lysosomal hydrolases and lipid-binding proteins.



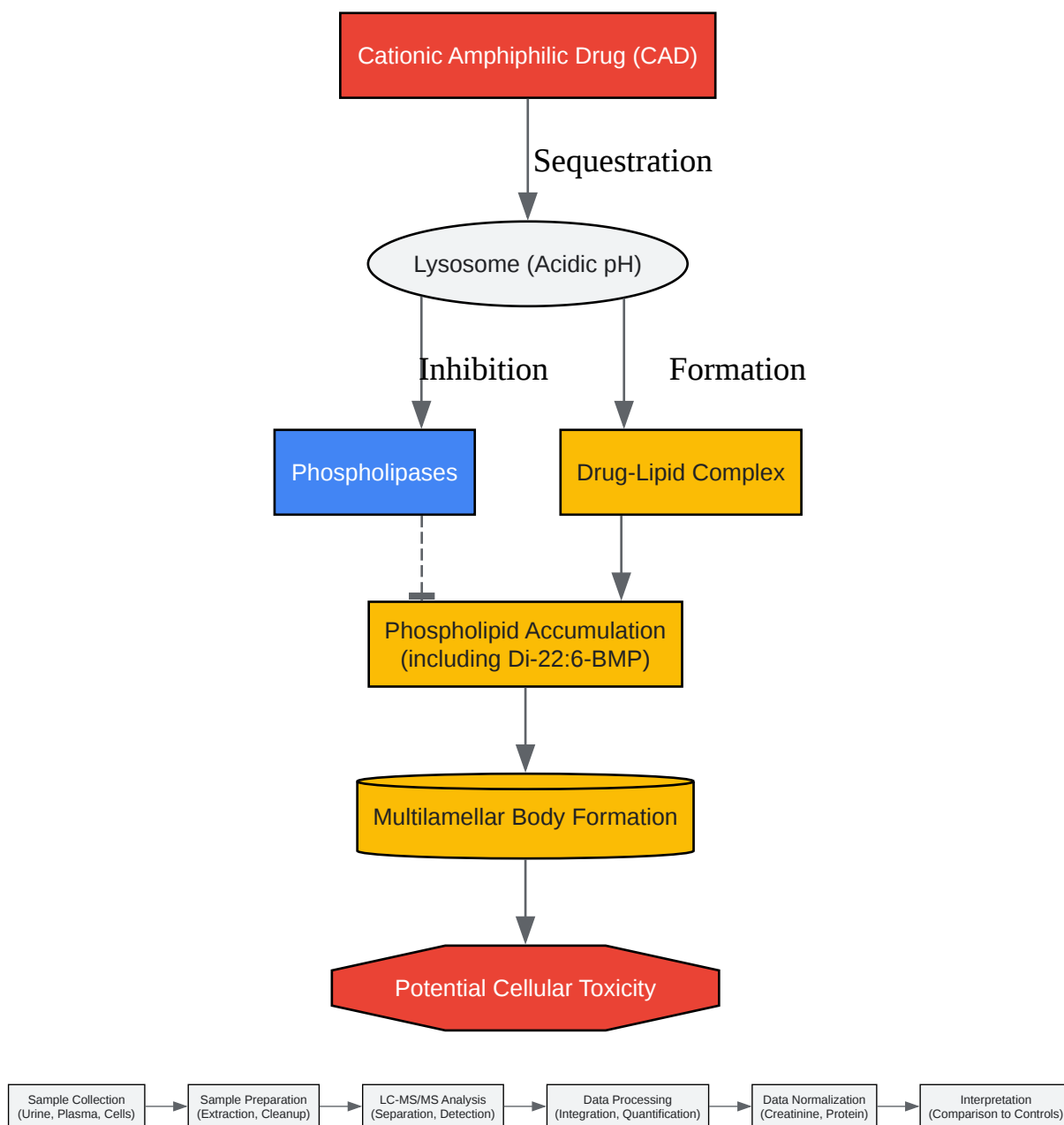
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Caption: Role of Di-22:6-BMP in the lysosome.

This diagram illustrates how the BMP-rich surface of intraluminal vesicles acts as a platform for the binding and activation of key enzymes and proteins involved in lipid metabolism, such as GBA1 for glucosylceramide degradation and NPC2 for cholesterol transport.

## Drug-Induced Phospholipidosis (DIPL)

Many cationic amphiphilic drugs (CADs) can become trapped in the acidic environment of the lysosome. Here, they can inhibit the activity of phospholipases or form indigestible complexes with lipids, leading to the accumulation of phospholipids, including Di-22:6-BMP, and the formation of characteristic multilamellar bodies.



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## References

- 1. diglib.tugraz.at [diglib.tugraz.at]
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